molecular formula C22H28ClNO5 B5178432 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid

1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5178432
M. Wt: 421.9 g/mol
InChI Key: SPUVHSCKGUAWTB-UHFFFAOYSA-N
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Description

1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloronaphthalene moiety linked to a piperidine ring via an oxybutyl chain, with oxalic acid as a counterion.

Preparation Methods

The synthesis of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chloronaphthalene derivative. The synthetic route may include:

    Halogenation: Chlorination of naphthalene to form 2-chloronaphthalene.

    Etherification: Reaction of 2-chloronaphthalene with butanol to form 2-chloronaphthalen-1-yloxybutane.

    Piperidine Introduction: Coupling of 2-chloronaphthalen-1-yloxybutane with 4-methylpiperidine under basic conditions to yield the target compound.

    Salt Formation: Reaction with oxalic acid to form the oxalate salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine has found applications in various scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine include:

  • 4-[4-(2-Chloronaphthalen-1-yl)oxybutyl]morpholine
  • (2-Chloronaphthalen-1-yl)boronic acid

These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine lies in its specific combination of a piperidine ring and oxalic acid counterion, which may confer distinct biological and chemical characteristics.

Properties

IUPAC Name

1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO.C2H2O4/c1-16-10-13-22(14-11-16)12-4-5-15-23-20-18-7-3-2-6-17(18)8-9-19(20)21;3-1(4)2(5)6/h2-3,6-9,16H,4-5,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUVHSCKGUAWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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